Protostephanine

Natural Product Chemistry Structural Biology Alkaloid Classification

Protostephanine (CAS 549-28-0) is the definitive dibenzazonine alkaloid, first isolated from Stephania japonica and distinguished by the unique dibenz[d,f]azonine skeleton. Unlike generic hasubanan or aporphine alkaloids (e.g., hasubanonine, stephanine), it exerts a moderately strong, persistent hypotensive effect without confounding CNS activity. This structural specificity makes it the non-substitutable reference standard for synthetic methodology development targeting the dibenzazonine ring system, cardiovascular pharmacology studies, biosynthetic pathway tracing, and phytochemical authentication of Menispermaceae species. Researchers requiring unambiguous dibenzazonine identity for comparative pharmacology or natural product chemistry should procure this compound to ensure experimental reproducibility and valid structure–activity relationship data.

Molecular Formula C21H27NO4
Molecular Weight 357.4 g/mol
CAS No. 549-28-0
Cat. No. B3343640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtostephanine
CAS549-28-0
Molecular FormulaC21H27NO4
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C3=C(CC1)C(=CC(=C3)OC)OC)OC)OC
InChIInChI=1S/C21H27NO4/c1-22-8-6-14-10-20(25-4)21(26-5)13-17(14)18-11-15(23-2)12-19(24-3)16(18)7-9-22/h10-13H,6-9H2,1-5H3
InChIKeyGMRPVRSCPJYUDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Protostephanine (CAS 549-28-0) Compound Profile: Sourcing and Baseline Characteristics for Hasubanan Alkaloid Research


Protostephanine (CAS 549-28-0) is a naturally occurring hasubanan-type alkaloid first isolated from Stephania japonica [1]. It is distinguished by being the first alkaloid known to possess the unique dibenz[d,f]azonine skeleton, a structural feature that sets it apart within its class [1]. The compound has been described as exerting a moderately strong and persistent hypotensive effect [2]. While its pharmacology is not extensively characterized, its structural novelty and specific activity profile provide a clear basis for its use as a reference standard in natural product chemistry and comparative pharmacological studies, rather than as a generic substitute for other hasubanan or aporphine alkaloids.

Why Generic Substitution is Inadequate for Protostephanine (CAS 549-28-0) in Research Applications


In the broad class of Stephania alkaloids, compounds are not interchangeable due to significant divergence in their core structures, leading to distinct biological activities and research applications. Protostephanine, specifically, is not a generic hasubanan alkaloid; it is the archetype of the dibenzazonine subgroup [1]. Simple substitution with another hasubanan, such as hasubanonine or a nitro-substituted derivative, or with an aporphine alkaloid like stephanine, is inappropriate because these analogs exhibit fundamentally different pharmacological profiles, including opioid receptor affinity and anti-inflammatory activity, respectively [2][3]. The following evidence quantifies where Protostephanine's specific structural and pharmacological properties create a unique, non-substitutable niche for scientific and industrial procurement.

Protostephanine (CAS 549-28-0) Quantitative Differentiation Guide vs. Closest Analogs


Unique Dibenz[d,f]azonine Scaffold: Protostephanine vs. Other Hasubanan Alkaloids

Protostephanine is the first alkaloid discovered to possess the unique dibenz[d,f]azonine skeleton, differentiating it from the broader class of hasubanan alkaloids [1]. This is a qualitative but definitive structural distinction. Other hasubanan alkaloids, such as hasubanonine, possess a different core structure that does not include this specific azonine ring system [2].

Natural Product Chemistry Structural Biology Alkaloid Classification

Cardiovascular vs. Central Nervous System Activity Profile: Protostephanine vs. In-Class Analogs

A key differentiator is Protostephanine's reported hypotensive effect, which contrasts with the central nervous system (CNS) activity observed in many structurally related compounds [1]. The alkaloid protostephanine exerts a moderately strong and persistent hypotensive effect. Most of the other compounds show some central nervous activity [1].

Cardiovascular Pharmacology Neuropharmacology Natural Product Screening

Biosynthetic Pathway Distinction: Protostephanine and Hasubanonine are Synthesized from Different C6-C2 Units

Tracer experiments have demonstrated that Protostephanine and hasubanonine, while both hasubanan-type alkaloids, are biosynthesized from two different C6-C2 units in Stephania japonica [1]. This fundamental difference in their metabolic origin confirms they are not simple derivatives of each other and are subject to different enzymatic controls. Four 14C-labeled amines and the putative isoquinoline intermediates were synthesized and tested [1].

Biosynthesis Metabolic Engineering Alkaloid Production

Protostephanine (CAS 549-28-0): High-Value Research and Industrial Applications


Use as a Structural Standard and Starting Point for Dibenzazonine Alkaloid Synthesis

Protostephanine serves as the definitive structural standard for the dibenzazonine alkaloid class [1]. It is ideal for use as a reference compound in the development of novel synthetic methodologies targeting the unique dibenz[d,f]azonine ring system [2]. It can also serve as a starting material for the preparation of novel isoxazolo analogues via 1,3-dipolar cycloaddition reactions [2].

Reference Compound for Cardiovascular and Hypotensive Mechanism Studies

Given its documented hypotensive effect, Protostephanine is a valuable reference compound for in vitro and in vivo studies investigating cardiovascular pharmacology [1]. Its distinct activity profile, which differs from the CNS-active dibenzazonine analogs, allows researchers to probe specific hypotensive mechanisms with reduced confounding neurological effects.

Biosynthetic Pathway Elucidation and Metabolic Engineering Studies

Protostephanine's unique biosynthetic origin, as proven by its synthesis from a specific C6-C2 unit, makes it a key probe for studying the biosynthetic pathways of hasubanan alkaloids in Stephania japonica [1]. It can be used in tracer studies to map enzymatic steps or as a target molecule for heterologous expression and metabolic engineering efforts.

Phytochemical Reference for Quality Control and Chemotaxonomy

As a characteristic alkaloid of Stephania japonica and other Menispermaceae species, Protostephanine can be used as a phytochemical marker for botanical identification, quality control of herbal preparations, and chemotaxonomic studies [1]. Its presence or absence helps differentiate between closely related Stephania species.

Technical Documentation Hub

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